1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide
説明
BenchChem offers high-quality 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-8-22-20(28)13-6-7-17-16(9-13)23-11-19(27)25(17)12-18(26)24-15-5-3-4-14(21)10-15/h3-7,9-11H,2,8,12H2,1H3,(H,22,28)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNBLKBGIWCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure features a quinoxaline core with various functional groups that contribute to its biological properties.
Research indicates that the compound exhibits significant anti-α-glucosidase activity, which is crucial for managing diabetes by inhibiting carbohydrate absorption. The inhibition mechanism involves binding to the enzyme's active site, preventing the breakdown of complex carbohydrates into glucose .
Structure-Activity Relationship (SAR)
A detailed SAR study reveals that modifications on the phenyl ring and the quinoxaline scaffold significantly affect biological activity. For instance:
- Chloro substitution at the 3-position enhances inhibitory potency against α-glucosidase.
- The introduction of methyl groups on the phenyl ring has been shown to increase binding affinity due to improved interactions with critical amino acids in the enzyme's active site .
Table 1: Summary of SAR Findings
| Compound Variant | Position of Substitution | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate Inhibition |
| 3-Chloro Variant | 3-Chloro | High Inhibition |
| 4-Methyl Variant | 4-Methyl | Increased Activity |
| 2-Methyl-4-Nitro | 2-Methyl, 4-Nitro | Significantly Enhanced |
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits α-glucosidase with an IC50 value indicating potent activity. The docking studies corroborate these findings by showing favorable binding interactions within the enzyme's active site .
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antidiabetic Activity : A study conducted on diabetic rats showed that administration of this compound led to a significant reduction in blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.
- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What synthetic routes are most effective for producing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoxaline core. Key steps include:
- Amide bond formation : Reacting 3-chloroaniline with a chloroacetyl intermediate under basic conditions (e.g., DIPEA in DMF) .
- Propyl group introduction : Alkylation of the carboxamide nitrogen using propyl halides in the presence of a base like K₂CO₃ .
- Optimization : Adjust reaction temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., HATU vs. EDCI for coupling efficiency). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~442.1 Da) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data interpretation?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR shifts and compare experimental vs. theoretical values (RMSD < 0.3 ppm) .
- Docking Studies : AutoDock Vina to predict binding modes with target proteins, correlating with bioactivity discrepancies (e.g., IC₅₀ variations across assays) .
- Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanistic steps in synthesis .
Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes, explaining reduced efficacy in vivo .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- PK/PD Modeling : Non-compartmental analysis (NCA) to correlate plasma concentration-time profiles with observed effects .
Q. How can reaction design principles improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Screening : Immobilized enzymes (e.g., lipases) for stereoselective reactions, reducing byproduct formation .
- DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, stoichiometry) via central composite design .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant lines .
- Membrane Permeability : PAMPA assay to assess passive diffusion differences (e.g., logP vs. efflux ratios) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Structural and Functional Insights
Q. Which functional groups are critical for target binding, and how can they be modified?
- Methodological Answer :
- SAR Studies :
- 3-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
- Propyl carboxamide : Shorten to ethyl or extend to butyl to optimize steric interactions .
- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to identify hydrogen-bonding interactions (resolution ≤ 2.0 Å) .
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